1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester
Overview
Description
1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other scientific applications.
Preparation Methods
The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester typically involves a multi-step process. One common method includes the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click” reaction. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The ethyl ester group can be introduced through esterification reactions using appropriate alcohols and acid catalysts .
Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method utilizes a flow reactor where reactants are continuously fed and products are continuously removed, ensuring high yields and purity .
Chemical Reactions Analysis
1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in esterification reactions to form different esters.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, strong acids or bases for esterification and hydrolysis, and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and bioactivity make it a useful tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing the compound to bind to enzymes or receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester include:
1H-1,2,4-Triazole-3-carboxylic acid derivatives: These compounds share the triazole ring structure but differ in the position of substituents and functional groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring and amino group but differs in the presence of a carbohydrazide group instead of an ethyl ester.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is similar in structure but contains a methyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-2-21-11(20)9-10(16)19(18-17-9)8-5-3-4-7(6-8)12(13,14)15/h3-6H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECHXUOMMZEJEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143166 | |
Record name | Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123419-06-7 | |
Record name | Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123419-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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